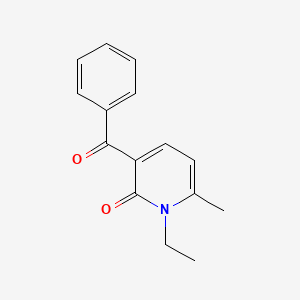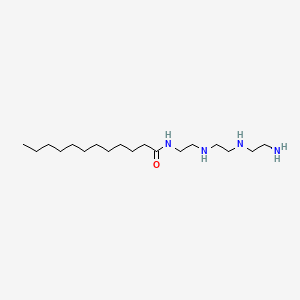![molecular formula C13H19N B12690799 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine CAS No. 85237-72-5](/img/structure/B12690799.png)
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is a chemical compound with the molecular formula C13H19N. It is a derivative of pyridine, characterized by a bicyclic structure where a pyridine ring is fused with a decahydrocyclodecane ring. This compound is achiral and has a molecular weight of 189.2967 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclodeca[b]pyridine derivatives using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodeca[b]pyridine: The parent compound without hydrogenation.
Decahydroquinoline: A similar bicyclic structure but with a quinoline ring.
Octahydroisoquinoline: Another bicyclic compound with an isoquinoline ring.
Uniqueness
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
85237-72-5 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
5,6,7,8,9,10,11,12-octahydrocyclodeca[b]pyridine |
InChI |
InChI=1S/C13H19N/c1-2-4-6-10-13-12(8-5-3-1)9-7-11-14-13/h7,9,11H,1-6,8,10H2 |
Clé InChI |
BHNLTTSWHMADPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC2=C(CCC1)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)

![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)





![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)


![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
